N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their biological activity and are often found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
It is reported that the compound and its derivatives are multi-target ligands , suggesting that they interact with multiple proteins or enzymes in the body.
Mode of Action
It is known that the compound has significant antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Result of Action
The compound exhibits significant antioxidant properties, with one derivative (3h) showing the highest antioxidant activity . It also demonstrates antibacterial and antifungal activities, with compounds 3d and 3h acting as significant bacterial inhibitors, and compound 3a showing significant fungicidal activity . Furthermore, the compound shows α-glucosidase inhibitory activity, with derivative 3h exhibiting the highest enzyme inhibition activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from 3-chloropentane-2,4-dione and substituted benzoyl chloride . The thiazole intermediate is then reacted with piperidine derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Used in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)benzamide: Similar structure but lacks the piperidine and tosyl groups.
N-(thiazol-2-yl)acetamide: Contains the thiazole ring but different substituents.
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its combination of the thiazole ring with piperidine and tosyl groups.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAGQLVTATZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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